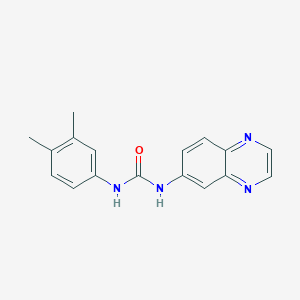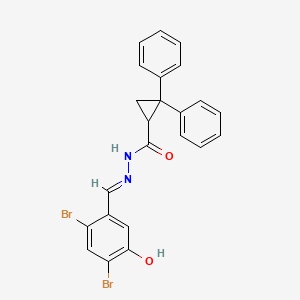
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea, also known as QNZ, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ belongs to the class of quinoxaline derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea exerts its pharmacological effects by selectively inhibiting the phosphorylation of IκB kinase (IKK), a key upstream regulator of NF-κB activation. This leads to the inhibition of NF-κB nuclear translocation and subsequent downregulation of pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea has been shown to exhibit anti-inflammatory and antitumor activities in various preclinical models. In a study conducted on mice with induced sepsis, N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea was found to significantly reduce the levels of pro-inflammatory cytokines and improve survival rates. In another study, N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea was found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea is its potent anti-inflammatory and antitumor activities, which make it an attractive therapeutic candidate. However, one of the limitations of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea is its poor solubility in aqueous solutions, which can limit its bioavailability and pharmacokinetic properties.
Direcciones Futuras
The potential therapeutic applications of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea are vast, and several areas of research are currently being explored. Some of the future directions of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea research include:
1. Development of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea analogs with improved pharmacokinetic properties and potency.
2. Investigation of the role of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea in the regulation of immune responses and autoimmune disorders.
3. Exploration of the potential synergistic effects of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea in combination with other therapeutic agents.
4. Development of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea-based drug delivery systems for targeted delivery in cancer therapy.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea is a promising compound that exhibits potent anti-inflammatory and antitumor activities through the inhibition of NF-κB activation. Further research is needed to fully understand the potential therapeutic applications of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea and to develop more effective N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea analogs for clinical use.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea involves the reaction of 3,4-dimethylphenyl isocyanate with 6-aminoquinoxaline in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 246-248°C.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that N-(3,4-dimethylphenyl)-N'-6-quinoxalinylurea exhibits potent anti-inflammatory and antitumor activities by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune and inflammatory responses.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-quinoxalin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-3-4-13(9-12(11)2)20-17(22)21-14-5-6-15-16(10-14)19-8-7-18-15/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPVZVWWEUNGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5874826.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)

![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)

![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)
![2-[(2-methylbenzyl)(propyl)amino]ethanol](/img/structure/B5874856.png)

![1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone](/img/structure/B5874862.png)
![4-(dimethylamino)benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5874880.png)
![N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B5874900.png)